molecular formula C11H12O4S B4885056 4-[(1-carboxypropyl)thio]benzoic acid

4-[(1-carboxypropyl)thio]benzoic acid

Cat. No.: B4885056
M. Wt: 240.28 g/mol
InChI Key: HYLPMHRAJMQAET-UHFFFAOYSA-N
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Description

4-[(1-Carboxypropyl)thio]benzoic acid is a dicarboxylic acid derivative featuring a benzoic acid backbone substituted at the para position with a thioether-linked 1-carboxypropyl chain. The compound’s structure comprises:

  • A benzoic acid group (carboxylic acid at the benzene ring’s position 1).
  • A thioether (-S-) linkage at position 4 of the benzene ring.
  • A propyl chain attached to the sulfur, terminating in a second carboxylic acid group at the first carbon (1-carboxypropyl).

Properties

IUPAC Name

4-(1-carboxypropylsulfanyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-2-9(11(14)15)16-8-5-3-7(4-6-8)10(12)13/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLPMHRAJMQAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-Hydroxybenzoic Acid (CAS 99-96-7)

Structural Differences :

  • Substituent : 4-Hydroxybenzoic acid has a hydroxyl (-OH) group at position 4, whereas the target compound features a thioether-linked 1-carboxypropyl chain.
  • Acidity: 4-Hydroxybenzoic acid has two ionizable groups: a carboxylic acid (pKa ~4.5) and a phenolic hydroxyl (pKa ~9–10) .

Solubility :

  • 4-Hydroxybenzoic acid is moderately water-soluble (solubility ~5 g/L at 25°C) due to its polar -OH group.
  • The thioether group in 4-[(1-carboxypropyl)thio]benzoic acid reduces polarity, likely decreasing water solubility compared to 4-hydroxybenzoic acid. However, the dual -COOH groups may enhance solubility at higher pH.

Table 1: Key Properties Comparison

Property This compound 4-Hydroxybenzoic Acid
Molecular Formula C₁₁H₁₂O₄S C₇H₆O₃
Molecular Weight 256.27 g/mol 138.12 g/mol
Functional Groups 2 × -COOH, -S- 1 × -COOH, -OH
Predominant Acidity Dicarboxylic (pKa ~2–4) Carboxylic + phenolic
Likely Solubility (H₂O) Moderate (pH-dependent) 5 g/L

Indobufen Impurity I (CAS 203313-55-7)

Structural Differences :

  • Backbone: Indobufen Impurity I is a benzoic acid derivative with an aminomethyl (-NH-CH₂-) bridge connecting the benzene ring to a second aromatic ring substituted with a 1-carboxypropyl group .
  • Substituents: The target compound lacks the aminomethyl bridge and second aromatic ring but shares the 1-carboxypropyl moiety.

Physicochemical Behavior :

  • Molecular Weight : Indobufen Impurity I (313.35 g/mol) is heavier due to its extended aromatic structure .
  • Solubility: The aminomethyl group and additional aromatic ring in Indobufen Impurity I may reduce water solubility compared to the target compound.

Table 2: Structural and Functional Comparison

Property This compound Indobufen Impurity I
Molecular Formula C₁₁H₁₂O₄S C₁₈H₁₉NO₄
Functional Groups 2 × -COOH, -S- 2 × -COOH, -NH-CH₂-, aromatic
Key Structural Feature Thioether-linked 1-carboxypropyl Aminomethyl-bridged biphenyl system
Potential Applications Coordination chemistry, drug design Pharmaceutical impurity control

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(1-carboxypropyl)thio]benzoic acid
Reactant of Route 2
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4-[(1-carboxypropyl)thio]benzoic acid

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